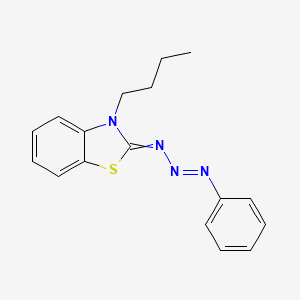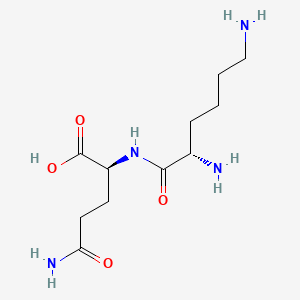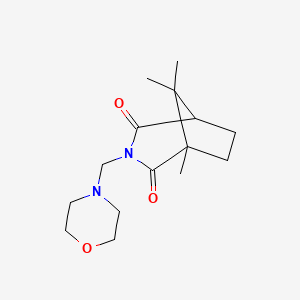![molecular formula C11H12ClNO2 B14172469 4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile CAS No. 922735-21-5](/img/structure/B14172469.png)
4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile is an organic compound with a complex structure that includes a chlorophenyl group, a methoxy group, a hydroxy group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with methanol in the presence of a base to form 4-chlorophenyl methanol. This intermediate is then reacted with a suitable nitrile compound under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(4-Chlorophenyl)methoxy]-3-oxobutanenitrile.
Reduction: Formation of 4-[(4-Chlorophenyl)methoxy]-3-hydroxybutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile involves its interaction with specific molecular targets. The compound’s hydroxy and nitrile groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: A compound with similar structural features but different functional groups.
4-[(3-Chlorophenyl)methoxy]benzaldehyde: Another compound with a chlorophenyl and methoxy group but different overall structure.
Uniqueness
4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
922735-21-5 |
|---|---|
Formule moléculaire |
C11H12ClNO2 |
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methoxy]-3-hydroxybutanenitrile |
InChI |
InChI=1S/C11H12ClNO2/c12-10-3-1-9(2-4-10)7-15-8-11(14)5-6-13/h1-4,11,14H,5,7-8H2 |
Clé InChI |
DESAZRGFHNPIJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COCC(CC#N)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Furan-2-yl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14172391.png)

![3-methyl-6-phenyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B14172407.png)





![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)

![6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172437.png)
![5-[[4-(Dimethylamino)-3-sulfophenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B14172452.png)
![3-[(2-Chloroethyl)sulfanyl]propanoic acid](/img/structure/B14172462.png)
